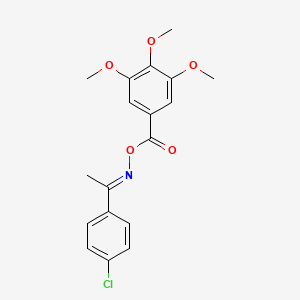![molecular formula C12H14ClNO3 B5913206 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid CAS No. 6087-34-9](/img/structure/B5913206.png)
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory effects. It is commonly prescribed for the treatment of pain, inflammation, and fever associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mecanismo De Acción
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce fever and promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has some limitations, including its potential to cause toxicity in certain cell types and its variable effects on different types of inflammation.
Direcciones Futuras
Future research on 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid could focus on several areas, including its potential use in the treatment of other inflammatory conditions, its effects on different types of inflammation, and its potential for use in combination with other drugs to enhance its therapeutic effects. Further studies could also investigate the mechanisms underlying 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid's anti-inflammatory effects and its potential for use in personalized medicine.
Métodos De Síntesis
The synthesis of 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid involves the reaction of 2-amino-5-chlorobenzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to form the final product.
Aplicaciones Científicas De Investigación
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has been extensively studied for its therapeutic effects and mechanisms of action. Its anti-inflammatory properties are attributed to its ability to inhibit the production of prostaglandins, which are involved in the inflammatory response. 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid also acts as a COX-2 inhibitor, which further enhances its anti-inflammatory effects.
Propiedades
IUPAC Name |
5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDXXMUSRIYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338117 |
Source


|
| Record name | 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
CAS RN |
6087-34-9 |
Source


|
| Record name | 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)


![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)



![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)
